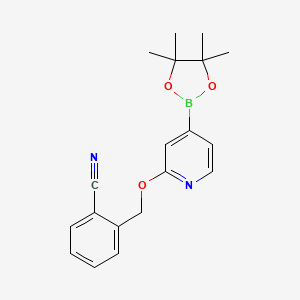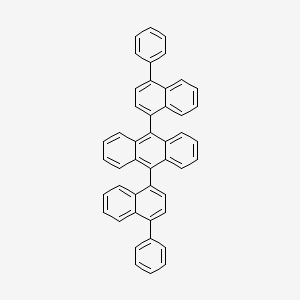
9,10-Bis(4-phenylnaphthalen-1-yl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis(4-phenylnaphthalen-1-yl)anthracene is an organic compound belonging to the anthracene-based derivatives. It is known for its unique photophysical properties, making it a valuable compound in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-phenylnaphthalen-1-yl)anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity . The process involves the coupling of anthracene derivatives with phenyl-substituted naphthalenes using palladium catalysts and appropriate ligands .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Bis(4-phenylnaphthalen-1-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the phenyl or naphthalene rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .
Aplicaciones Científicas De Investigación
9,10-Bis(4-phenylnaphthalen-1-yl)anthracene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9,10-Bis(4-phenylnaphthalen-1-yl)anthracene primarily involves its photophysical properties. The compound absorbs light and undergoes electronic transitions, resulting in fluorescence. The molecular targets and pathways involved include interactions with specific receptors or cellular components, depending on the application .
Comparación Con Compuestos Similares
- 9,10-Bis(phenylethynyl)anthracene
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
Comparison: Compared to these similar compounds, 9,10-Bis(4-phenylnaphthalen-1-yl)anthracene exhibits unique photophysical properties, such as higher thermal stability and a larger Stokes shift. These characteristics make it particularly valuable in applications requiring high-performance materials .
Propiedades
Fórmula molecular |
C46H30 |
|---|---|
Peso molecular |
582.7 g/mol |
Nombre IUPAC |
9,10-bis(4-phenylnaphthalen-1-yl)anthracene |
InChI |
InChI=1S/C46H30/c1-3-15-31(16-4-1)33-27-29-43(37-21-9-7-19-35(33)37)45-39-23-11-13-25-41(39)46(42-26-14-12-24-40(42)45)44-30-28-34(32-17-5-2-6-18-32)36-20-8-10-22-38(36)44/h1-30H |
Clave InChI |
BNFHDHKJAVQUKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=C(C8=CC=CC=C87)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


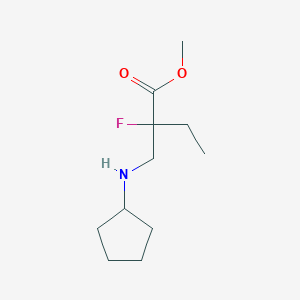
![6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B15242629.png)


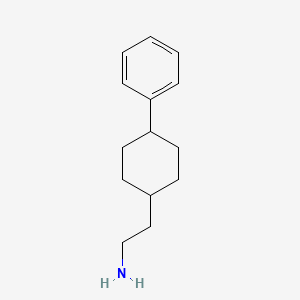
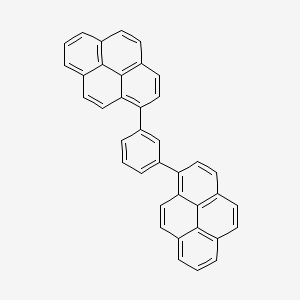
![5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15242658.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15242662.png)

![1-[Bis(2-methoxyethyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B15242680.png)
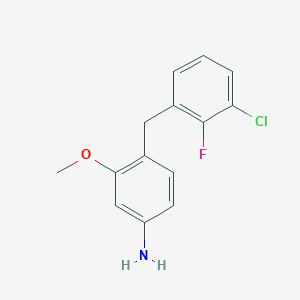
![3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione](/img/structure/B15242697.png)
![Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15242706.png)
